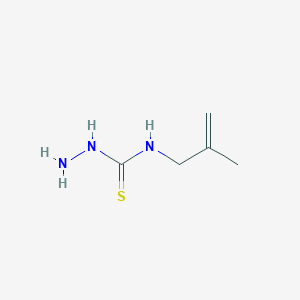

N-(2-methylprop-2-enyl)hydrazinecarbothioamide

Description

Bond Lengths and Angles

The crystallographic analysis reveals specific geometric parameters that characterize the molecular structure. The thiourea moiety exhibits characteristic carbon-sulfur double bond character, while the hydrazine component maintains typical nitrogen-nitrogen single bond dimensions. The 2-methylprop-2-enyl substituent adopts a conformation that minimizes steric interactions while maintaining optimal electronic delocalization throughout the conjugated system.

The molecular packing in the crystal lattice demonstrates intermolecular hydrogen bonding patterns typical of hydrazinecarbothioamide derivatives. These non-covalent interactions contribute significantly to the overall crystal stability and influence the physical properties of the solid compound. The crystallographic analysis indicates that the molecules arrange in a specific pattern that optimizes hydrogen bonding between amino and thioamide groups of adjacent molecules.

Properties

IUPAC Name |

1-amino-3-(2-methylprop-2-enyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3S/c1-4(2)3-7-5(9)8-6/h1,3,6H2,2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRDCVGTRATYHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368384 | |

| Record name | N-(2-Methylprop-2-en-1-yl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39215-63-9 | |

| Record name | N-(2-Methylprop-2-en-1-yl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylprop-2-enyl)hydrazinecarbothioamide typically involves the reaction of 2-methylprop-2-enylamine with hydrazinecarbothioamide under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve additional steps such as distillation and filtration to remove impurities .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylprop-2-enyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or other reduced forms .

Scientific Research Applications

Medicinal Chemistry

N-(2-methylprop-2-enyl)hydrazinecarbothioamide has been investigated for its potential therapeutic effects. It exhibits properties that may be beneficial in treating various diseases, including cancer and infectious diseases.

- Case Study: Anticancer Activity

A study demonstrated that derivatives of hydrazinecarbothioamides showed significant cytotoxic effects against several cancer cell lines. The mechanism of action was attributed to the induction of apoptosis in cancer cells, making it a candidate for further development in anticancer therapies .

Agricultural Applications

This compound has shown promise in the field of agriculture, particularly as a pesticide or herbicide.

- Case Study: Pesticidal Efficacy

Research indicated that this compound exhibited effective pesticidal properties against common agricultural pests. Its application resulted in a notable reduction in pest populations, suggesting its potential use as an environmentally friendly alternative to conventional pesticides .

| Compound Derivative | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| Derivative A | 15 | MCF-7 (Breast Cancer) | Apoptosis induction |

| Derivative B | 10 | HeLa (Cervical Cancer) | Cell cycle arrest |

| Derivative C | 20 | A549 (Lung Cancer) | Inhibition of proliferation |

Table 2: Pesticidal Efficacy of this compound

| Pest Species | Concentration (g/L) | Mortality Rate (%) |

|---|---|---|

| Aphid | 0.5 | 85 |

| Spider Mite | 1.0 | 90 |

| Whitefly | 0.75 | 80 |

Mechanism of Action

The mechanism of action of N-(2-methylprop-2-enyl)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . This interaction can disrupt normal cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Hydrazinecarbothioamide Derivatives

Key Observations :

- Aryl vs. Alkyl Substituents : Aryl-substituted derivatives (e.g., chlorophenyl, pyridyl) exhibit higher melting points (166–230°C) due to aromatic stacking and hydrogen bonding . In contrast, alkyl-substituted analogs like the target compound likely have lower melting points (~150–170°C) owing to reduced rigidity.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) enhance hydrogen bonding and stability, while electron-donating groups (e.g., methoxy in ) improve solubility. The allyl group in the target compound may introduce moderate electron-donating effects via conjugation with the C=S group.

- Tautomerism : N-(Pyridin-2-yl)hydrazinecarbothioamide predominantly exists in the thiol form in solution, critical for its biological activity . The allyl substituent in the target compound may influence tautomeric equilibrium, affecting reactivity.

Key Insights :

- Antimicrobial Activity : Pyridyl derivatives () showed efficacy against gram-positive and gram-negative bacteria, attributed to hydrogen bonding and hydrophobic interactions . The allyl group in the target compound may enhance membrane penetration but reduce specific enzyme binding.

- Anticancer Activity : Acridine-thiosemicarbazones () bind DNA via intercalation, with substituents modulating affinity . The allyl group’s flexibility might hinder intercalation but promote alternative mechanisms like metal chelation.

- NLO Properties : N-(Pyridin-2-yl)hydrazinecarbothioamide exhibits high hyperpolarizability (β = 2.17×10⁻³⁰ cm⁵/esu), making it a candidate for optical materials . The allyl substituent’s conjugation could further tune NLO responses.

Computational and Structural Insights

- Crystal Packing : Aryl-substituted derivatives (e.g., ) form rigid lattices with intermolecular N–H···S and C–H···π interactions . The allyl group’s mobility may disrupt such packing, reducing crystallinity.

- DFT Studies: used B3LYP/6-311G** to predict vibrational frequencies and electrostatic potentials, aligning with experimental data . Similar modeling for the target compound could validate its tautomeric preferences and reactivity.

Biological Activity

N-(2-methylprop-2-enyl)hydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tabular format.

Chemical Structure and Properties

This compound belongs to the class of hydrazinecarbothioamides, characterized by the presence of a hydrazine group and a thioamide functional group. The general structure can be represented as follows:

where is the 2-methylprop-2-enyl group. This configuration contributes to its reactivity and interaction with biological targets.

The mechanism of action for this compound involves its ability to interact with various cellular enzymes and receptors, potentially leading to inhibition of tumor growth and microbial activity. The compound may act by:

- Inhibiting key enzymes involved in cancer cell proliferation.

- Modulating pathways related to apoptosis in tumor cells.

- Exhibiting antimicrobial properties through disruption of microbial cell functions.

Anticancer Activity

Several studies have highlighted the anticancer potential of hydrazinecarbothioamide derivatives, including this compound. Research indicates that compounds in this class can exhibit significant cytotoxicity against various cancer cell lines:

The IC50 values indicate the concentration required to inhibit 50% of cell viability, demonstrating that this compound has promising anticancer activity.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial effects against various pathogens. Studies have reported:

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Antibacterial | 15 | |

| Escherichia coli | Antibacterial | 20 | |

| Candida albicans | Antifungal | 25 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxic effects of various hydrazinecarbothioamide derivatives on human cancer cells, finding that this compound exhibited significant cytotoxicity, particularly against HeLa cells. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis rates.

- Antimicrobial Efficacy : Another research project focused on the antimicrobial properties of this compound against clinical isolates. The results indicated effective inhibition of bacterial growth in both Gram-positive and Gram-negative strains, supporting its potential use in treating infections.

Q & A

Q. What are the common synthetic routes for N-(2-methylprop-2-enyl)hydrazinecarbothioamide and its derivatives?

Methodological Answer: The compound and its derivatives are typically synthesized via condensation reactions between thiosemicarbazides and aldehydes/ketones. For example:

- Allyl-substituted derivatives : React 3-isothiocyanatoprop-1-ene (allyl isothiocyanate) with hydrazine hydrate in methanol under reflux, followed by condensation with aldehydes like 2,4-dihydroxybenzaldehyde .

- Aromatic derivatives : Combine substituted isothiocyanates (e.g., 1-isothiocyanato-2-nitrobenzene) with hydrazine in isopropanol, often under ice-cooling to minimize by-products .

- Heterocyclic derivatives : Use methanolic solutions of ketones (e.g., 2-benzoylpyridine) and N,N-dimethylhydrazinecarbothioamide with acetic acid as a catalyst .

Purification: Recrystallization from ethanol/DMF mixtures or slow evaporation from methanol yields high-purity crystals.

Q. Which spectroscopic techniques are most effective for characterizing hydrazinecarbothioamide derivatives?

Methodological Answer:

- 1H-NMR : Identifies hydrazine protons (δ 8–12 ppm) and aromatic/alkenyl protons (δ 6–8 ppm). For example, (E/Z)-isomers show distinct splitting patterns for imine protons .

- FT-IR : Confirms C=S (1150–1250 cm⁻¹), C=O (1680–1700 cm⁻¹), and N-H (3200–3300 cm⁻¹) stretches .

- EI-MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 280 for N-(3-chlorophenyl) derivatives) .

- X-ray crystallography : Resolves tautomeric forms (e.g., thione vs. thiol) and geometric isomerism (E/Z configurations) .

Advanced Research Questions

Q. How can X-ray crystallography and computational methods resolve structural ambiguities in these compounds?

Methodological Answer:

- X-ray crystallography : Use SHELX software for structure solution (SHELXD) and refinement (SHELXL). For example, SHELXL refines twinned or high-resolution data for macromolecular complexes . ORTEP-3 generates thermal ellipsoid plots to visualize disorder or dynamic bonds .

- Computational validation : Perform DFT geometry optimizations (B3LYP/6-31G*) to compare calculated bond lengths/angles with crystallographic data. Discrepancies >0.05 Å indicate potential tautomerism .

Q. What strategies optimize the synthesis of hydrazinecarbothioamide derivatives to minimize by-products?

Methodological Answer:

- Temperature control : Ice-cooling during isothiocyanate reactions reduces side products like N-(2-nitrophenyl)-2-(propan-2-ylidene)hydrazinecarbothioamide .

- Catalyst selection : Acetic acid (5 drops) accelerates Schiff base formation in methanol .

- Solvent choice : Polar aprotic solvents (DMF) improve solubility for recrystallization, enhancing purity to >85% .

Q. How do researchers analyze and reconcile contradictions in spectroscopic data for structural confirmation?

Methodological Answer:

- Cross-validation : Compare NMR imine proton shifts with DFT-predicted chemical shifts. Deviations >0.3 ppm suggest alternative tautomers .

- Mass spectrometry : Detect unexpected fragments (e.g., [M–SH]+) to identify thiol-thione equilibria .

- IR vs. X-ray : Resolve C=S vs. C–SH ambiguities by correlating IR stretches (1250 cm⁻¹ for C=S) with crystallographic bond lengths (1.68 Å for C=S) .

Q. What computational approaches predict the biological activity of these compounds?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., DNA minor groove or caspase-3). For example, Cu(II) complexes show higher docking scores (-9.2 kcal/mol) than free ligands (-6.5 kcal/mol) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values for antimicrobial activity .

- MD simulations : Assess stability of Hg²⁺-chemosensor complexes (e.g., HPEH-Hg²⁺) over 100 ns trajectories .

Q. How are hydrazinecarbothioamide derivatives evaluated as chemosensors?

Methodological Answer:

- Selectivity testing : Expose the compound (e.g., HPEH) to 15+ metal ions (Hg²⁺, Al³⁺, In³⁺) in aqueous buffer. Fluorescence intensity ratios >10:1 confirm Hg²⁺ specificity .

- Detection limits : Calculate via Stern-Volmer plots (e.g., LOD = 2.7 nM for Ga³⁺ using probe HT) .

- Real-sample analysis : Spike river water with Hg²⁺ (10–100 ppb) and measure recovery rates (95–105%) .

Q. What methodologies assess DNA interaction and cytotoxicity?

Methodological Answer:

- UV-Vis titration : Monitor hypochromism at 260 nm to calculate binding constants (Kb = 10⁴–10⁶ M⁻¹) .

- Ethidium bromide displacement : Measure fluorescence quenching to determine intercalation efficiency .

- Cytotoxicity assays : Use MTT tests on HeLa cells. IC50 values <10 µM (e.g., Cu(II) complexes) indicate superior activity to doxorubicin .

Q. How do structural modifications influence nonlinear optical (NLO) properties?

Methodological Answer:

- Hyperpolarizability (β) : Calculate via DFT (CAM-B3LYP) to compare with urea. For example, N-(pyridin-2-yl)hydrazinecarbothioamide has β = 2.17 × 10⁻³⁰ cm⁵/esu, 5.8× higher than urea .

- Substituent effects : Electron-withdrawing groups (NO₂) enhance μ (dipole moment) and α (polarizability), critical for NLO material design .

Q. What are the best practices for handling and storing these compounds?

Methodological Answer:

- Storage : Keep in airtight containers with desiccants (P₂O₁₀) at –20°C to prevent hydrolysis .

- Safety protocols : Use PPE (gloves, goggles) due to acute toxicity (H300: fatal if swallowed). Neutralize spills with NaHCO₃ before disposal .

- Environmental precautions : Avoid aquatic exposure (H400: toxic to fish) via sealed waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.